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molecular formula C26H19N3O3 B8686958 3H-Naphtho[1,2,3-de]quinoline-1-carbonitrile, 2,7-dihydro-6-[[4-(2-hydroxyethyl)phenyl]amino]-3-methyl-2,7-dioxo- CAS No. 116199-80-5

3H-Naphtho[1,2,3-de]quinoline-1-carbonitrile, 2,7-dihydro-6-[[4-(2-hydroxyethyl)phenyl]amino]-3-methyl-2,7-dioxo-

Cat. No. B8686958
M. Wt: 421.4 g/mol
InChI Key: MYBHXFHNZVHDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04740581

Procedure details

A mixture of 6-bromo-1-cyano-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione (2.0 g), p-aminophenylethanol (15 g), potassium acetate (2.0 g), a trace of cupric acetate, and butanol (10 ml) was heated gradually to about 80° C., held for 5-10 minutes, and then drained into 250 ml of 10% HCl. The solid product was collected by filtration, washed with water, dried in air, and recrystallized twice from nitrobenzene to remove a red impurity and traces of starting material. A yield of 0.65 g of product, which had a visible absorption maximum at 587 nm in acetone, was obtained, thus imparting a reddish-blue color to acetone. The structure is as follows: ##STR6##
Name
6-bromo-1-cyano-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH3:23])[C:7](=[O:22])[C:8]([C:20]#[N:21])=[C:9]3[C:14]=2[C:13]=1[C:12](=[O:15])[C:11]1[CH:16]=[CH:17][CH:18]=[CH:19][C:10]3=1.[NH2:24][C:25]1[CH:30]=[CH:29][C:28]([CH:31](O)[CH3:32])=[CH:27][CH:26]=1.C([O-])(=[O:36])C.[K+].Cl>CC(C)=O.C(O)CCC>[C:20]([C:8]1[C:7](=[O:22])[N:6]([CH3:23])[C:5]2[CH:4]=[CH:3][C:2]([NH:24][C:25]3[CH:30]=[CH:29][C:28]([CH2:31][CH2:32][OH:36])=[CH:27][CH:26]=3)=[C:13]3[C:12](=[O:15])[C:11]4[CH:16]=[CH:17][CH:18]=[CH:19][C:10]=4[C:9]=1[C:14]=23)#[N:21] |f:2.3|

Inputs

Step One
Name
6-bromo-1-cyano-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione
Quantity
2 g
Type
reactant
Smiles
BrC=1C=CC=2N(C(C(=C3C4=C(C(C1C23)=O)C=CC=C4)C#N)=O)C
Name
Quantity
15 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C(C)O
Name
potassium acetate
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Two
Name
cupric acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C(CCC)O
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid product was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in air
CUSTOM
Type
CUSTOM
Details
recrystallized twice from nitrobenzene
CUSTOM
Type
CUSTOM
Details
to remove a red impurity and traces of starting material
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
7.5 (± 2.5) min
Name
Type
Smiles
C(#N)C=1C(N(C2=C3C(C(C4=C(C13)C=CC=C4)=O)=C(C=C2)NC2=CC=C(C=C2)CCO)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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